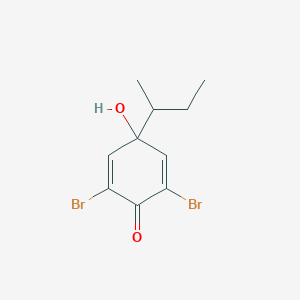
4-(4,5-Diphenylpyrazolidin-3-ylidene)cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,5-Diphenylpyrazolidin-3-ylidene)cyclohexa-2,5-dien-1-one is a complex organic compound characterized by its unique structure, which includes a pyrazolidine ring fused with a cyclohexadienone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Diphenylpyrazolidin-3-ylidene)cyclohexa-2,5-dien-1-one typically involves the reaction of 4,5-diphenylpyrazolidine with cyclohexa-2,5-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of advanced catalytic systems and optimized reaction conditions are crucial in industrial settings to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Diphenylpyrazolidin-3-ylidene)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions vary widely and depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or alcohols, while reduction may produce more saturated hydrocarbons.
Scientific Research Applications
4-(4,5-Diphenylpyrazolidin-3-ylidene)cyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various materials and chemicals, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-(4,5-Diphenylpyrazolidin-3-ylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the nature of the target and the context of the interaction. The compound may act as an inhibitor or activator of certain pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
4-(2-Pyridylazo)resorcinol: Used in studies of metal ion interactions and as a reagent in analytical chemistry.
4-(4-Nitrophenylazo)resorcinol: Utilized as a pH indicator and in various analytical applications.
Uniqueness
4-(4,5-Diphenylpyrazolidin-3-ylidene)cyclohexa-2,5-dien-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
61078-37-3 |
|---|---|
Molecular Formula |
C21H18N2O |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-(4,5-diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol |
InChI |
InChI=1S/C21H18N2O/c24-18-13-11-17(12-14-18)21-19(15-7-3-1-4-8-15)20(22-23-21)16-9-5-2-6-10-16/h1-14,19-20,22,24H |
InChI Key |
VIMCERNDKPJWPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(NN=C2C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


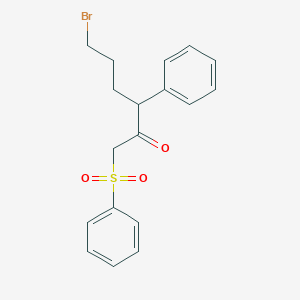

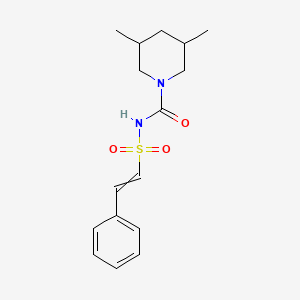
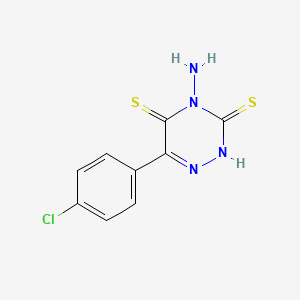
![2-[(2H-1,3,2-Benzoxathiastibol-2-yl)sulfanyl]phenol](/img/structure/B14592610.png)

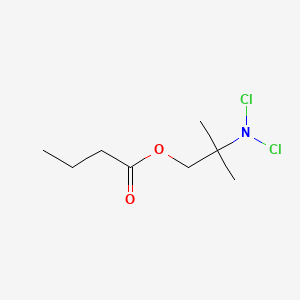
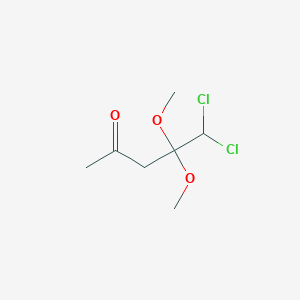


![2'-(Hydroxymethyl)-4',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14592638.png)
![1-[Di(propan-2-yl)phosphanyl]piperidine](/img/structure/B14592651.png)
